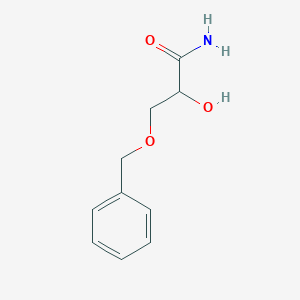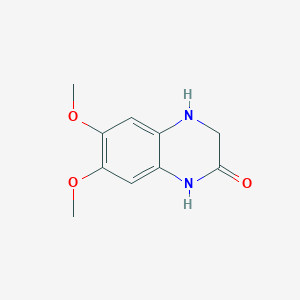
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound with the molecular formula C10H12N2O3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran. This method is commonly used in laboratory settings . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of substituted quinoxalines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoxaline-2,3-dione derivatives.
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but differs in its biological activity and applications.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: This derivative is used as an anticancer and multidrug resistance reversal agent.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
MKYVVRLCRXHHQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NCC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide](/img/structure/B11721005.png)
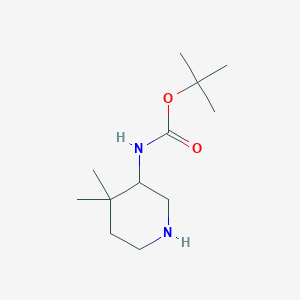

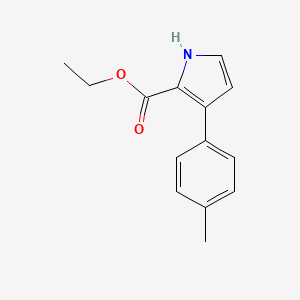
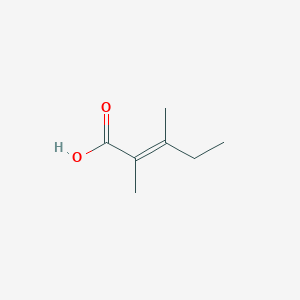
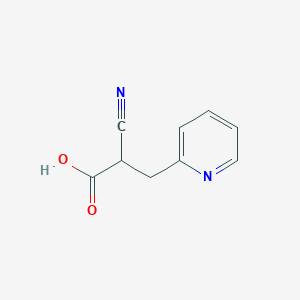
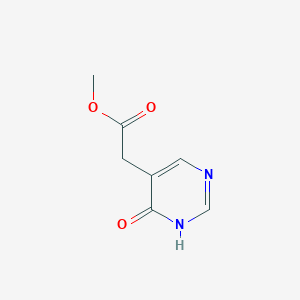
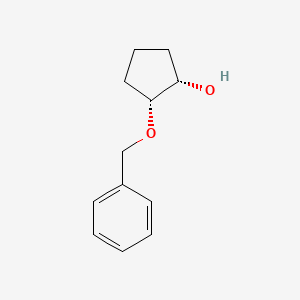
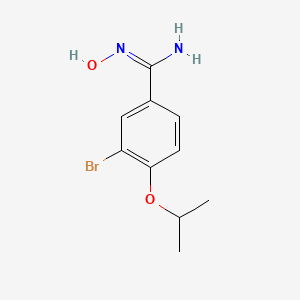
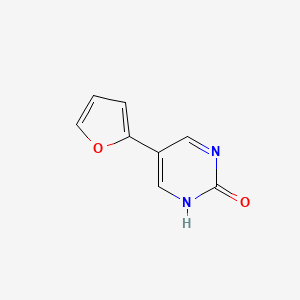
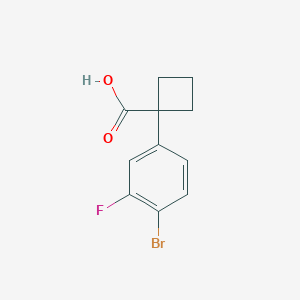

![{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11721086.png)
